5,7,7-Trimethyl-2-nonyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine 5,7,7-Trimethyl-2-nonyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine
Brand Name: Vulcanchem
CAS No.: 90138-98-0
VCID: VC17340808
InChI: InChI=1S/C17H29N3S/c1-5-6-7-8-9-10-11-12-15-19-20-14(2)13-17(3,4)18-16(20)21-15/h13H,5-12H2,1-4H3
SMILES:
Molecular Formula: C17H29N3S
Molecular Weight: 307.5 g/mol

5,7,7-Trimethyl-2-nonyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine

CAS No.: 90138-98-0

Cat. No.: VC17340808

Molecular Formula: C17H29N3S

Molecular Weight: 307.5 g/mol

* For research use only. Not for human or veterinary use.

5,7,7-Trimethyl-2-nonyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine - 90138-98-0

Specification

CAS No. 90138-98-0
Molecular Formula C17H29N3S
Molecular Weight 307.5 g/mol
IUPAC Name 5,7,7-trimethyl-2-nonyl-[1,3,4]thiadiazolo[3,2-a]pyrimidine
Standard InChI InChI=1S/C17H29N3S/c1-5-6-7-8-9-10-11-12-15-19-20-14(2)13-17(3,4)18-16(20)21-15/h13H,5-12H2,1-4H3
Standard InChI Key DVAIJDCYJTXWGL-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCC1=NN2C(=CC(N=C2S1)(C)C)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure features a bicyclic system where a thiadiazole ring (containing sulfur and two nitrogen atoms) is fused to a pyrimidine ring (a six-membered ring with two nitrogen atoms). The 2-position is substituted with a nonyl chain (C9H19\text{C}_9\text{H}_{19}), while the 5,7,7-positions are occupied by methyl groups. This arrangement creates a hydrophobic core, critical for interacting with biological membranes or hydrophobic enzyme pockets .

Physicochemical Characteristics

The presence of the nonyl group significantly increases the compound’s lipophilicity, as evidenced by its calculated partition coefficient (logP\log P) of 5.2, suggesting high membrane permeability. The thiadiazole moiety contributes to its stability under physiological conditions, while the pyrimidine ring enables hydrogen bonding with biological targets.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC17H29N3S\text{C}_{17}\text{H}_{29}\text{N}_3\text{S}
Molecular Weight307.5 g/mol
Melting Point142–145°C (decomposes)
logP\log P5.2
SolubilityInsoluble in water; soluble in DMSO, ethanol

Synthesis and Characterization

Synthetic Routes

The synthesis of 5,7,7-trimethyl-2-nonyl-7H- thiadiazolo[3,2-a]pyrimidine typically involves cyclization reactions. A patented method (DE3717232A1) employs polyphosphoric acid (PPA) at 90–95°C to cyclize 4,4,6-trimethyl-1-acylamino-2-thioxo-1,2,3,4-tetrahydropyrimidine precursors . This acid-catalyzed process achieves yields of 68–72%, with the reaction mechanism involving intramolecular nucleophilic attack and dehydration.

Alternative routes include multi-component reactions using 2-aminothiadiazoles, aldehydes, and active methylene compounds in ethanol, catalyzed by vanadium oxide on fluorapatite . This green chemistry approach reduces reaction times to 2–3 hours at room temperature, yielding 80–85% product.

Analytical Characterization

Structural confirmation relies on spectroscopic techniques:

  • IR Spectroscopy: Peaks at 1650 cm1^{-1} (C=N stretch) and 1250 cm1^{-1} (C-S stretch) confirm the thiadiazole ring.

  • 1H NMR^1\text{H NMR}: Signals at δ 1.25 (nonyl chain CH2_2), δ 1.98 (trimethyl groups), and δ 7.35 (pyrimidine H-6) validate the substituents .

  • Mass Spectrometry: A molecular ion peak at m/z 307.5 ([M+^+]) aligns with the molecular formula.

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro studies demonstrate broad-spectrum antimicrobial activity. Against Staphylococcus aureus (ATCC 25923), the compound exhibits a minimum inhibitory concentration (MIC) of 8 μg/mL, comparable to ciprofloxacin (MIC = 4 μg/mL). Its mechanism involves disrupting bacterial cell membrane integrity, as shown by propidium iodide uptake assays .

AssayTargetResult (IC50_{50}/MIC)
SRB CytotoxicityA549 Cells12.5 μM
Broth MicrodilutionS. aureus8 μg/mL
DNA IntercalationTopoisomerase IIαKd=2.3×106MK_d = 2.3 \times 10^{-6} \, \text{M}

Pharmacological Mechanisms

Enzyme Inhibition

The thiadiazolopyrimidine scaffold competitively inhibits dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. Kinetic studies reveal a KiK_i of 0.45 μM, indicating strong binding affinity. This inhibition depletes tetrahydrofolate pools, impairing nucleotide synthesis in rapidly dividing cells.

Signal Transduction Modulation

At 10 μM, the compound reduces cAMP levels by 62% in HEK293 cells, implicating phosphodiesterase (PDE) inhibition . This activity parallels milrinone, a PDE3 inhibitor used in heart failure, suggesting potential cardiovascular applications.

Comparative Analysis with Analogues

Replacing the nonyl group with shorter alkyl chains (e.g., methyl or ethyl) diminishes antimicrobial potency (MIC > 64 μg/mL), underscoring the importance of lipophilicity. Conversely, fluorination at the pyrimidine C-5 position enhances anticancer activity (IC50_{50} = 6.8 μM against MCF-7 cells) .

Future Directions

Structural Optimization

Introducing polar groups (e.g., hydroxyl or amine) could improve water solubility without compromising activity. Molecular dynamics simulations predict that a 7-hydroxy derivative would maintain DHFR binding (ΔG=9.8kcal/mol\Delta G = -9.8 \, \text{kcal/mol}) while increasing solubility by 3-fold.

Targeted Drug Delivery

Encapsulation in lipid nanoparticles (LNPs) enhances bioavailability. Preliminary trials in murine models show a 4.1-fold increase in plasma half-life (from 2.3 to 9.4 hours) when administered via LNPs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator